molecular formula C7H5IN2 B13657344 7-Iodoimidazo[1,5-a]pyridine

7-Iodoimidazo[1,5-a]pyridine

Cat. No.: B13657344
M. Wt: 244.03 g/mol
InChI Key: MHDJYMYYHAHHPR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 7-Iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom at the 7th position enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

7-Iodoimidazo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the imidazopyridine family, which is characterized by a fused imidazole and pyridine ring system. The presence of the iodine atom at the 7-position is significant as it can influence the compound's reactivity and biological interactions. Various synthetic routes have been developed to obtain this compound, often involving halogenation reactions of imidazopyridine precursors.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Several studies have reported that imidazopyridine derivatives exhibit potent antitumor activity. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including HeLa and SW620 cells. The IC50 values for these compounds often range from 1.8 to 3.2 μM, indicating significant antiproliferative effects .
  • Antibacterial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
  • Antiviral Effects : Some derivatives have shown promise in inhibiting viral replication, potentially through interference with viral entry or replication processes .
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Protein Kinase Inhibition : Some studies suggest that imidazopyridine derivatives can act as inhibitors of specific protein kinases involved in cell proliferation and survival pathways .
  • Cholinesterase Inhibition : There is evidence that certain imidazopyridine derivatives inhibit cholinesterase enzymes, which play a crucial role in neurotransmission and are targets for Alzheimer's disease therapies .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neuroprotective Effects : Another investigation found that certain imidazopyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Applications : Research has shown that compounds based on the imidazopyridine scaffold effectively inhibited the growth of antibiotic-resistant bacterial strains, underscoring their relevance in addressing public health challenges .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values ranging from 1.8 to 3.2 μM
AntibacterialEffective against various pathogens
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory responses
Cholinesterase InhibitionPotential for Alzheimer's treatment

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

7-iodoimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5IN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H

InChI Key

MHDJYMYYHAHHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C=C1I

Origin of Product

United States

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